molecular formula C16H15N3O2S2 B2806850 4-amino-3-benzyl-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 893774-02-2

4-amino-3-benzyl-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2806850
CAS No.: 893774-02-2
M. Wt: 345.44
InChI Key: WTJSNPIXHNETPS-UHFFFAOYSA-N
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Description

4-amino-3-benzyl-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

4-amino-3-benzyl-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is involved in various synthesis and reactivity studies. For instance, Aleksandrov et al. (2021) discussed the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, which can be converted to a corresponding thioamide (Aleksandrov et al., 2021). This showcases the compound's utility in creating new chemical entities with potential applications.

Antitumor Activity

The compound has been explored for its antitumor properties. Horishny and Matiychuk (2020) synthesized derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, closely related to the target compound, and screened them for antitumor activity (Horishny & Matiychuk, 2020). This research indicates the potential of such compounds in developing new anticancer drugs.

Antimicrobial Studies

Research has also been conducted on the antimicrobial properties of similar compounds. For instance, El-Shehry et al. (2020) synthesized new derivatives involving the furan-2-ylmethyl group and evaluated their antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's relevance in antibiotic research (El-Shehry et al., 2020).

Exploration in Medicinal Chemistry

The compound and its derivatives find applications in medicinal chemistry, particularly in the design of inhibitors for specific enzymes or receptors. For example, Distinto et al. (2019) explored the structure-activity relationships of similar thiazole derivatives in inhibiting human carbonic anhydrase isoforms, highlighting the compound's potential in targeted drug design (Distinto et al., 2019).

Properties

IUPAC Name

4-amino-3-benzyl-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c17-14-13(15(20)18-9-12-7-4-8-21-12)23-16(22)19(14)10-11-5-2-1-3-6-11/h1-8H,9-10,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJSNPIXHNETPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.